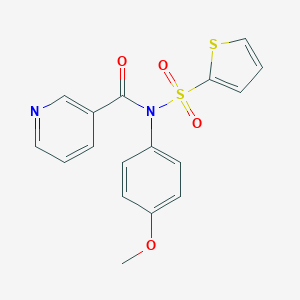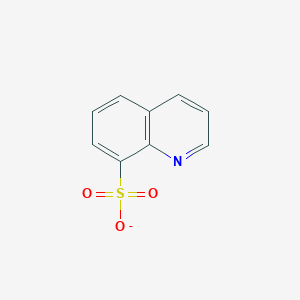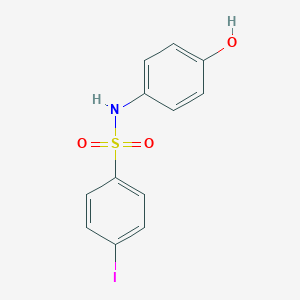
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) inhibitors and has shown promising results in preclinical studies.
作用機序
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide inhibits NOX enzymes by binding to the active site of the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of ROS. This mechanism of action has been shown to be effective in reducing inflammation and oxidative stress in preclinical studies.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been shown to have several biochemical and physiological effects, including the reduction of ROS production, inhibition of cellular proliferation, and induction of apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide is its specificity for NOX enzymes, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all disease models, as the role of NOX enzymes varies depending on the disease.
将来の方向性
There are several potential future directions for the study of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide. One area of interest is the development of combination therapies with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide in clinical settings.
合成法
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide involves a multi-step process that includes the reaction of 4-methoxybenzoyl chloride with 2-thiophenesulfonic acid, followed by the reaction of the resulting intermediate with nicotinamide. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to the pathogenesis of these diseases.
特性
分子式 |
C17H14N2O4S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-8-6-14(7-9-15)19(17(20)13-4-2-10-18-12-13)25(21,22)16-5-3-11-24-16/h2-12H,1H3 |
InChIキー |
RRGIQFCDFZJLGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
正規SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)

![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)